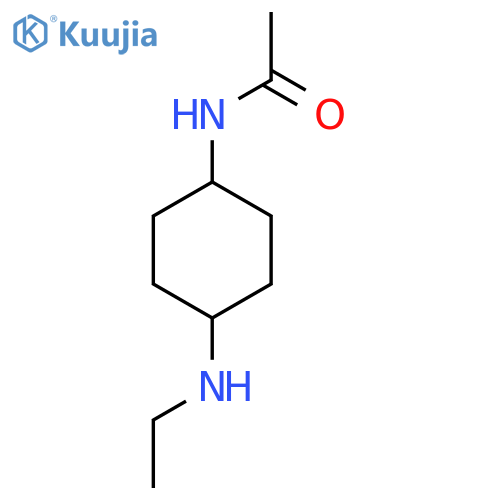

Cas no 1154624-69-7 (N-(4-Ethylamino-cyclohexyl)-acetamide)

1154624-69-7 structure

商品名:N-(4-Ethylamino-cyclohexyl)-acetamide

CAS番号:1154624-69-7

MF:C10H20N2O

メガワット:184.278602600098

CID:2157696

N-(4-Ethylamino-cyclohexyl)-acetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-ethylamino-cyclohexyl)-acetamide

- (1R,4R)-N-(4-Ethylamino-cyclohexyl)-acetamide

- N-(4-(Ethylamino)cyclohexyl)acetamide

- N-((1R,4r)-4-(ethylamino)cyclohexyl)acetamide

- N-(4-ethylaminocyclohexyl)acetamide

- AM90724

- AM102080

- N-[trans-4-(Ethylamino)cyclohexyl]acetamide

- (1R,4R)-N-(4-ethylaminocyclohexyl)acetamide

- N-(4-Ethylamino-cyclohexyl)-acetamide

-

- インチ: 1S/C10H20N2O/c1-3-11-9-4-6-10(7-5-9)12-8(2)13/h9-11H,3-7H2,1-2H3,(H,12,13)

- InChIKey: UQWKQVMEBKASGR-UHFFFAOYSA-N

- ほほえんだ: O=C(C)NC1CCC(CC1)NCC

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 162

- トポロジー分子極性表面積: 41.1

N-(4-Ethylamino-cyclohexyl)-acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1778309-1g |

N-(4-(Ethylamino)cyclohexyl)acetamide |

1154624-69-7 | 98% | 1g |

¥37852.00 | 2024-08-09 | |

| Fluorochem | 087811-1g |

N-(4-Ethylamino-cyclohexyl)-acetamide |

1154624-69-7 | 1g |

£945.00 | 2022-03-01 |

N-(4-Ethylamino-cyclohexyl)-acetamide 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

1154624-69-7 (N-(4-Ethylamino-cyclohexyl)-acetamide) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量